molecular formula C6H14N2O2 B7766468 D-Lysine CAS No. 26853-89-4

D-Lysine

Cat. No.: B7766468
CAS No.: 26853-89-4
M. Wt: 146.19 g/mol
InChI Key: KDXKERNSBIXSRK-RXMQYKEDSA-N
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Description

D-Lysine, also known as ®-2,6-diaminohexanoic acid, is an enantiomer of the essential amino acid lysine. Unlike its counterpart L-lysine, this compound is not commonly found in nature and is primarily synthesized for research and industrial purposes. It plays a crucial role in various biochemical processes and has unique properties that make it valuable in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Lysine can be synthesized through chemical racemization of L-lysine followed by microbial asymmetric transformation. One method involves treating DL-lysine crystals with Hafnia alvei AS1.1009 intact cells as biocatalysts, resulting in crystalline this compound with a yield of 56.6% . Another approach uses a two-enzyme cascade system involving lysine racemase and decarboxylase to convert L-lysine to this compound with high enantiomeric excess .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation processes. Engineered strains of Escherichia coli expressing lysine racemase and decarboxylase are used to achieve high yields of this compound. Optimization of reaction conditions, such as pH, temperature, and substrate concentration, is crucial for maximizing production efficiency .

Chemical Reactions Analysis

Types of Reactions

D-Lysine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding keto acids.

    Reduction: Reduction reactions can convert this compound derivatives to their respective amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in this compound reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled pH, temperature, and solvent systems to ensure high selectivity and yield .

Major Products

Major products formed from this compound reactions include keto acids, amines, and substituted lysine derivatives. These products have applications in pharmaceuticals, agrochemicals, and material sciences .

Mechanism of Action

D-Lysine exerts its effects through various molecular mechanisms:

Comparison with Similar Compounds

Properties

IUPAC Name

(2R)-2,6-diaminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXKERNSBIXSRK-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26853-89-4
Record name D-Lysine, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26853-89-4
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DSSTOX Substance ID

DTXSID4074986
Record name D-Lysine
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Molecular Weight

146.19 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Lysine
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Boiling Point

310.00 to 312.00 °C. @ 760.00 mm Hg
Record name D-Lysine
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CAS No.

923-27-3, 26853-89-4
Record name D-Lysine
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Record name Lysine, D-
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Record name D-Lysine, homopolymer
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Record name D-Lysine
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Record name D-Lysine
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Record name D-lysine
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Record name D-Lysine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

218.00 °C. @ 760.00 mm Hg
Record name D-Lysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003405
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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